molecular formula C10H9FO2 B13344753 (1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13344753
M. Wt: 180.17 g/mol
InChI Key: OLDXGEXZLWOGJN-HTQZYQBOSA-N
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Description

(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated cyclopropane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropane-1-carboxylic acid
  • (1R,2S)-2-[(3,4-Difluorophenyl)methyl]cyclopropane-1-carboxylic acid
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The stereochemistry of the cyclopropane ring also plays a crucial role in determining the compound’s properties and interactions.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8-/m1/s1

InChI Key

OLDXGEXZLWOGJN-HTQZYQBOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

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